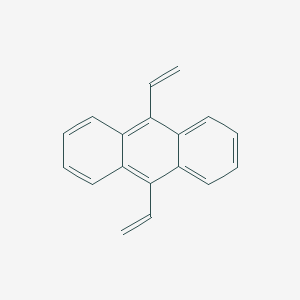

9,10-二乙烯基蒽

描述

9,10-Diphenylanthracene is a polycyclic aromatic hydrocarbon . It appears as a slightly yellow powder . It is used as a sensitizer in chemiluminescence and in lightsticks to produce blue light . It is also a molecular organic semiconductor, used in blue OLEDs and OLED-based displays .

Synthesis Analysis

9,10-Distyrylanthracene (DSA) and its four derivatives have been synthesized . The host-guest complexation of those derivatives with cucurbit[n]urils (CB[n]s, n=8, 10) host and the effects of host-guest interaction on their mechanochromic luminescent (MCL) properties were studied .

Molecular Structure Analysis

9,10-Distyrylanthracene (DSA) and its four derivatives were investigated by both steady state and ultrafast spectroscopy to reveal the intrinsic photophysical process upon excitation . Intramolecular rotation around the vinyl moiety plays an important role in the whole photophysical process in addition to the electronic properties of the peripheral substituents .

Chemical Reactions Analysis

9,10-Diphenylanthracene single crystal is a promising scintillator material for fast-neutron detection . Two centimetre-sized polymorph crystals of DPA were grown by melting and solution methods (DPA-Melt and DPA-Solution, respectively), and characterized by single-crystal X-ray diffraction, Raman spectroscopy, Fourier-transform infrared spectroscopy, fluorescence spectroscopy, UV-Vis absorbance spectroscopy, and thermogravimetric/differential scanning calorimetry .

Physical And Chemical Properties Analysis

The DPA-Melt crystal possessed a P21/n structure, with excitation bands at approximately 331, 348, 367, and 387 nm, and the strongest emission wavelength at approximately 454 nm . The DPA-Solution crystal possessed a C2/c structure, with excitation bands at approximately 335, 353, 372, and 396 nm, and the strongest emission wavelength at approximately 468 nm .

科学研究应用

多刺激响应荧光

9,10-二乙烯基蒽衍生物表现出多刺激响应荧光,特别是在压致变色和质子化效应的背景下。对一种新型衍生物,9,10-双((E)-2-(吡啶-4-基)乙烯基)蒽(BP4VA)的研究揭示了其在不同刺激下的响应性发光特性,包括机械压力和酸碱变化。这些特性表明在传感器、检测和具有变色能力的显示设备中可能存在潜在应用(Dong et al., 2013)。

光机械性能

二乙烯基蒽衍生物,如2-(3-蒽-9-基-烯丙基)-马来酰亚胺(9DVAM),表现出光机械性能。这种衍生物经历E ↔ Z 光异构化,导致晶体微带和纳米线的可逆形状变化,表明其在开发新型光机械材料中的有用性(Zhu et al., 2016)。

聚集诱导发光

某些9,10-二乙烯基蒽寡聚物显示出聚集诱导发光(AIE)特性。例如,具有9,10-二乙烯基蒽核心的共轭寡咔唑随着共轭长度的延长从AIE过渡到聚集诱导发光增强(AIEE)。这表明在纳米技术中可能存在应用,特别是用于创造具有高荧光效率的纳米环(Xu et al., 2011)。

电子和光电性能

二乙烯基蒽衍生物已被研究其电子和光电性能。对N-苯基咔唑封端的9,10-二乙烯基蒽的研究揭示了由于N-苯基咔唑的不同连接位置而产生的对荧光和电致发光的显著影响。这些衍生物在光电子学中具有潜在应用,并可作为器件中的大面积发射层(Xue et al., 2014)。

光催化应用

9,10-二乙烯基蒽衍生物已被用作光催化剂。例如,9,10-双(di(p-叔丁基苯基)氨基)蒽已显示出作为可见光照射下自由基氟烷基化的光催化剂的有效性,表明其在光催化过程中的应用(Noto et al., 2018)。

细胞成像应用

二乙烯基蒽衍生物在细胞成像中也具有价值。具有聚集诱导发光(AIE)行为的对称9,10-二噻吩基蒽(DTA)衍生物已被合成并成功应用于细胞成像作为荧光染料(Wang et al., 2020)。

作用机制

安全和危害

According to the safety data sheet, it is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . The product should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .

未来方向

The ability to efficiently detect low levels of high-energy neutrons in a strong gamma ray background is crucial for nuclear non-proliferation and detection of illicit nuclear materials . Since fast neutrons strongly signify the presence of fissile materials, such as plutonium and highly-enriched uranium, their detection is very important . Therefore, the future direction of 9,10-Diphenylanthracene could be its application in the detection of these materials.

属性

IUPAC Name |

9,10-bis(ethenyl)anthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h3-12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZORFZODBFHKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621638 | |

| Record name | 9,10-Diethenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Divinylanthracene | |

CAS RN |

18512-61-3 | |

| Record name | 9,10-Diethenylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydrofuro[2,3-d]pyridazine-4,7-dione](/img/structure/B180776.png)